Oxdralazine dihydrochloride

Description

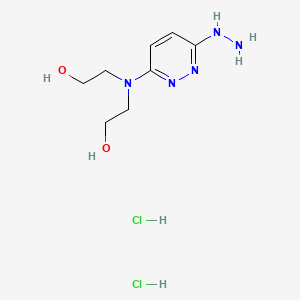

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

27464-23-9 |

|---|---|

Molecular Formula |

C8H17Cl2N5O2 |

Molecular Weight |

286.16 g/mol |

IUPAC Name |

2-[(6-hydrazinylpyridazin-3-yl)-(2-hydroxyethyl)amino]ethanol;dihydrochloride |

InChI |

InChI=1S/C8H15N5O2.2ClH/c9-10-7-1-2-8(12-11-7)13(3-5-14)4-6-15;;/h1-2,14-15H,3-6,9H2,(H,10,11);2*1H |

InChI Key |

UKFTXWKNVSVVCJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NN=C1NN)N(CCO)CCO.Cl.Cl |

Canonical SMILES |

C1=CC(=NN=C1NN)N(CCO)CCO.Cl.Cl |

Other CAS No. |

27464-23-9 |

Related CAS |

17259-75-5 (Parent) |

Synonyms |

3-(bis(2-hydroxyethyl)amino)-6-hydrazinopyridazine 3-hydrazino-6-(N,N-bis(2-hydroxyethyl)amino)pyridazine dihydrochloride DL 150 IT hydrazinopyridazine L 6150 L-6150 oxdralazine oxdralazine dihydrochloride |

Origin of Product |

United States |

Oxdralazine Dihydrochloride: a Detailed Profile

Chemical and Physical Properties

Oxdralazine (B102505) dihydrochloride (B599025) is the hydrochloride salt of Oxdralazine. hodoodo.com It is a peripheral vasodilator that has been studied for its effects on the cardiovascular system. ncats.io

| Property | Value |

| CAS Number | 27464-23-9 |

| Molecular Formula | C₈H₁₇Cl₂N₅O₂ |

| Molecular Weight | 286.16 g/mol |

| IUPAC Name | 2-[(6-hydrazinylpyridazin-3-yl)-(2-hydroxyethyl)amino]ethanol;dihydrochloride |

| Synonyms | 3-(bis(2-hydroxyethyl)amino)-6-hydrazinopyridazine dihydrochloride, L-6150 |

Phthalazinone-Based Synthesis Pathways

Synthesis and Characterization

The synthesis of Oxdralazine and its dihydrochloride salt involves multi-step chemical reactions. While specific, detailed industrial synthesis routes for Oxdralazine are not extensively documented in publicly available literature, general synthetic strategies for similar hydrazinopyridazine derivatives often start from a suitable pyridazine (B1198779) precursor.

A common approach for creating related compounds like hydralazine (B1673433) involves the chlorination of a phthalazinone starting material using phosphorus oxychloride, followed by a reaction with hydrazine (B178648) hydrate. The resulting base is then treated with hydrochloric acid to form the dihydrochloride salt. It is plausible that a similar synthetic logic, starting from a correspondingly substituted pyridazine, could be employed for Oxdralazine.

Characterization of Oxdralazine dihydrochloride would typically involve standard analytical techniques to confirm its identity and purity. These methods include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to assess purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to elucidate the molecular structure, and Mass Spectrometry would confirm the molecular weight.

Derivatization for Novel Chemical Entities

Mechanism of Action

Oxdralazine is classified as a direct-acting vasodilator. hodoodo.com Its mechanism of action is primarily centered on the relaxation of arterial smooth muscle, which leads to a reduction in peripheral vascular resistance. This vasodilatory effect is a characteristic shared with other hydralazine-like compounds.

The precise molecular mechanism of hydralazine and its derivatives, including Oxdralazine, involves interference with calcium ion (Ca²⁺) metabolism within vascular smooth muscle cells. wikipedia.orgdroracle.ai It is believed to inhibit the release of calcium from the sarcoplasmic reticulum, a key step in muscle contraction. wikipedia.orgpatsnap.com By preventing this calcium-mediated contraction, the arterial smooth muscle relaxes, leading to vasodilation. patsnap.com While the exact mechanism is not fully elucidated, it is understood to be a direct effect on the vascular smooth muscle. droracle.ai

Research Findings and Applications

Oxdralazine has been the subject of clinical research, particularly in the context of managing essential hypertension. nih.gov Studies have compared its efficacy to other vasodilators like dihydralazine (B103709). nih.gov Research has shown that Oxdralazine, often administered in combination with other antihypertensive agents such as diuretics and beta-blockers, can lead to a significant reduction in blood pressure. ncats.ionih.gov

Beyond its primary application in hypertension research, the broader class of hydralazine-like compounds has been investigated for other potential therapeutic uses. For example, hydralazine itself has been studied for its role as a DNA methyltransferase inhibitor in the context of myelodysplastic syndrome and for its antioxidant and anti-apoptotic properties. wikipedia.orgmdpi.com These research avenues highlight the potential for repurposing and further exploring the biological activities of pyridazine derivatives like Oxdralazine.

Molecular and Cellular Pharmacodynamics of Oxdralazine Dihydrochloride in Preclinical Systems

Investigations into Intracellular Signaling Pathway Modulation

The principal mechanism of action for hydralazine-like compounds, including Oxdralazine (B102505), is centered on the disruption of intracellular calcium ([Ca2+]) homeostasis, a critical regulator of smooth muscle contraction.

Oxdralazine is understood to interfere with calcium transport within vascular smooth muscle cells. drugbank.com Rather than blocking the influx of extracellular calcium, its primary action appears to be at an intracellular site, inhibiting the release of calcium from internal stores, namely the sarcoplasmic reticulum. nih.gov Studies on the related compound hydralazine (B1673433) demonstrated that it relaxes established potassium chloride (K+)-induced contractures and inhibits their development by interfering with the mobilization of intracellular calcium. nih.gov While hydralazine was found to inhibit the uptake of Ca2+ associated with K+ depolarization, it did not significantly affect the rate of Ca2+ efflux from the cell. nih.gov This suggests the mechanism is not a direct interaction with cell surface calcium channels but rather an effect on the machinery that releases stored calcium. nih.govnih.gov

A key component of the intracellular signaling cascade leading to muscle contraction is the generation of inositol (B14025) 1,4,5-trisphosphate (IP3), which binds to its receptors on the sarcoplasmic reticulum to trigger Ca2+ release. nih.govjci.org Preclinical studies using permeabilized rabbit aorta and pulmonary artery have shown that hydralazine is a potent inhibitor of IP3-induced Ca2+ release. nih.gov This inhibitory action is considered the main mechanism behind its vasodilatory effects. nih.gov The compound was equally effective at inhibiting contractions stimulated by the agonist phenylephrine (B352888) (which acts via IP3) and those directly induced by IP3 in cells where the membrane was made permeable. nih.gov This provides strong evidence that the target lies downstream of the cell surface receptor and directly involves the IP3-sensitive calcium release pathway. nih.gov

Table 1: Summary of Hydralazine's Inhibitory Effects on Contractions in Permeabilized Rabbit Pulmonary Artery Data derived from studies on the related compound, hydralazine, in preclinical models. nih.gov

| Inducing Agent | Mechanism | Observed Effect of Hydralazine |

| Phenylephrine | Agonist-induced IP3 production | Effective inhibition of phasic and tonic contractions |

| Inositol 1,4,5-Trisphosphate (IP3) | Direct activation of IP3 receptors | Potent inhibition of contraction |

| Caffeine | Induces Ca2+ release via ryanodine (B192298) receptors | Inhibition of contraction, but with lower potency than IP3-induced contractions |

| Direct Ca2+ Application | Bypasses sarcoplasmic reticulum release | No effect on the relationship between Ca2+ concentration and force generation |

Interference with Calcium Transport Mechanisms

Enzymatic Interaction Profiling

Beyond its effects on calcium signaling, the chemical class to which Oxdralazine belongs has been shown to interact with specific enzymes.

Research on hydralazine indicates potential interactions with several enzymes. One notable interaction is the inhibition of prolyl 4-hydroxylase. drugbank.com Hydralazine competes with this enzyme for free iron, which is a necessary cofactor. drugbank.com This action inhibits the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). drugbank.com The stabilization and accumulation of HIF-1α can, in turn, promote the expression of genes like Vascular Endothelial Growth Factor (VEGF), leading to angiogenesis. drugbank.com Additionally, hydralazine has been identified as an inhibitor of amine oxidase. drugbank.com Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, or irreversible binding, which are crucial for modulating metabolic pathways. longdom.org

Table 2: Potential Enzymatic Interactions of Hydralazine-Class Compounds Based on preclinical data from the related compound hydralazine. drugbank.com

| Enzyme | Interaction Type | Potential Downstream Effect |

| Prolyl 4-hydroxylase | Inhibition (via iron competition) | Stabilization of HIF-1α, promotion of angiogenesis |

| Amine oxidase [copper-containing] | Inhibition | Alteration of amine metabolism |

Cellular Phenotypic Responses in In Vitro Models

The molecular interactions of Oxdralazine's chemical class translate into distinct and observable cellular responses in in vitro systems.

The most prominent phenotypic response observed is the relaxation of vascular smooth muscle cells. nih.gov This is a direct consequence of the inhibition of IP3-induced calcium release, which uncouples agonist stimulation from the mechanical contraction of the cell. nih.gov Another significant cellular response, derived from hydralazine's enzymatic interactions, is the promotion of endothelial cell proliferation and angiogenesis. drugbank.com This effect is mediated by the inhibition of prolyl hydroxylase, leading to the stabilization of HIF-1α and subsequent induction of pro-angiogenic factors. drugbank.com In hepatocytes, a novel Ca2+-induced Ca2+ release (CICR) mechanism that is independent of IP3 or ryanodine receptors has been described, which could be a potential area for investigating the broader cellular effects of compounds that modulate intracellular calcium stores. nih.gov

Table 3: Cellular Phenotypic Responses to Hydralazine in In Vitro Models Based on preclinical data from the related compound hydralazine.

| Cell Type | Phenotypic Response | Underlying Mechanism |

| Vascular Smooth Muscle Cells | Relaxation / Vasodilation | Inhibition of IP3-induced Ca2+ release from the sarcoplasmic reticulum. nih.gov |

| Endothelial Cells | Proliferation, Angiogenesis | Inhibition of prolyl hydroxylase, stabilization of HIF-1α, and induction of VEGF. drugbank.com |

Comparative Molecular Pharmacodynamics with Analogous Chemical Structures

Oxdralazine is a pyridazine (B1198779) derivative belonging to the broader class of hydrazinophthalazine antihypertensive agents. nih.gov Its molecular pharmacodynamics are best understood in comparison to its structural and therapeutic analogs, primarily hydralazine and dihydralazine (B103709). These compounds share a common mechanism as direct-acting vasodilators that preferentially relax arterial smooth muscle. ontosight.ai While the complete cellular mechanism of action for this class is not fully elucidated, preclinical studies have identified several key molecular targets and pathways. e-lactancia.orgpatsnap.com

A primary mechanism for hydralazine, and by extension its analogs, involves interference with calcium ion (Ca²⁺) mobilization within vascular smooth muscle cells. drugbank.comwikipedia.org Specifically, hydralazine is thought to inhibit the inositol trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum, a critical step in the process of muscle contraction. wikipedia.org By preventing this release, the drug leads to smooth muscle relaxation and vasodilation.

More recent research has uncovered a novel mechanism for hydralazine involving the inhibition of hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes. ahajournals.org Hydralazine inhibits PHD activity, which prevents the degradation of HIF-1α. drugbank.comahajournals.org The stabilization and accumulation of HIF-1α lead to the transcriptional activation of downstream target genes, including vascular endothelial growth factor (VEGF). ahajournals.org This pathway may contribute to the chronic effects of the drug, such as promoting endothelial cell proliferation. drugbank.comahajournals.org

Further comparative studies have shown that hydralazine, dihydralazine, and another analog, cadralazine, are all capable of inhibiting the activity of myeloperoxidase, an enzyme involved in inflammatory processes. nih.gov

While direct molecular comparisons with oxdralazine are limited, a 1981 study indicated that oxdralazine possesses superior efficacy and tolerability compared to dihydralazine, suggesting potential differences in potency, metabolism, or off-target effects.

| Compound | Chemical Class | Known/Proposed Molecular Target(s) | Primary Pharmacodynamic Effect | Comparative Notes |

|---|---|---|---|---|

| Oxdralazine | Hydrazinopyridazine | Presumed to be similar to Hydralazine (e.g., Ca²⁺ transport, PHD enzymes) | Arterial Vasodilation | Reported to have superior efficacy and tolerability over Dihydralazine. |

| Hydralazine | Hydrazinophthalazine | Inhibition of IP₃-mediated Ca²⁺ release wikipedia.org; Inhibition of Prolyl Hydroxylase Domain (PHD) enzymes ahajournals.org; Inhibition of Myeloperoxidase nih.gov | Arterial Vasodilation | The most studied compound in this class, serving as the benchmark. |

| Dihydralazine | Hydrazinophthalazine | Inhibition of Myeloperoxidase nih.gov; Effects are very similar to Hydralazine. wikipedia.org | Arterial Vasodilation | Considered to have similar effects to Hydralazine. wikipedia.org |

| Cadralazine | Hydrazinopyridazine | Inhibition of Myeloperoxidase nih.gov | Arterial Vasodilation | Also demonstrates inhibitory activity against myeloperoxidase. nih.gov |

Reconciliation of In Vitro versus Non-Human In Vivo Biological Responses

| Compound/Metabolite | In Vitro Assay | In Vitro Finding | In Vivo Model | In Vivo Finding | Conclusion |

|---|---|---|---|---|---|

| Hydralazine | Inhibition of K⁺-induced vasoconstriction (rat mesenteric bed) | Active (IC50 = 700 µg/ml) | Blood pressure reduction (normotensive rat) | Potent | In vitro potency of metabolites against K⁺-induced vasoconstriction does not translate to in vivo antihypertensive activity, suggesting the parent drug is the primary active agent in the whole organism. nih.gov |

| Acetone Hydrazone (Metabolite) | Inhibition of K⁺-induced vasoconstriction (rat mesenteric bed) | 10x more potent than Hydralazine | Blood pressure reduction (normotensive rat) | 6x less active than Hydralazine | |

| Pyruvic Acid Hydrazone (Metabolite) | Inhibition of K⁺-induced vasoconstriction (rat mesenteric bed) | Inactive | Blood pressure reduction (normotensive rat) | 33x less active than Hydralazine |

Conversely, some mechanisms show good correlation between in vitro and in vivo settings. For instance, the action of hydralazine on the HIF-1α pathway was consistent across models. In vitro, hydralazine treatment of cultured endothelial and smooth muscle cells led to the stabilization of HIF-1α and expression of its downstream target, VEGF. ahajournals.org This cellular response was mirrored in vivo, where administration of hydralazine to animals resulted in the induction of HIF-1α and VEGF protein in tissue extracts and an increase in circulating plasma VEGF levels. ahajournals.org

Furthermore, in vivo systems incorporate physiological feedback loops not present in vitro. The direct vasodilation caused by hydrazinophthalazines triggers a baroreceptor reflex, a compensatory sympathetic nervous system response that increases heart rate and cardiac output. e-lactancia.org This reflex can counteract a significant portion of the drug's primary hypotensive effect. e-lactancia.org An in vitro assay on isolated aortic rings would show a potent vasodilatory effect but would fail to predict this critical, counter-regulatory in vivo response. Therefore, while in vitro assays are essential for elucidating direct molecular mechanisms, in vivo studies are necessary to understand the net effect of the compound within an integrated physiological system.

Advanced Analytical Methodologies for Oxdralazine Dihydrochloride Research

Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone for the separation and analysis of Oxdralazine (B102505) dihydrochloride (B599025) from its impurities and degradation products. Techniques such as HPLC, TLC, and GC are pivotal in assessing the compound's purity and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent technique for the purity assessment and quantification of Oxdralazine dihydrochloride and its analogs like hydralazine (B1673433). rroij.com Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. ijnrd.orgsemanticscholar.orgzenodo.org

Research on related compounds demonstrates that C18 columns are a common choice for the stationary phase. ijnrd.org The mobile phase composition is critical for achieving optimal separation and typically consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. ijnrd.orgsemanticscholar.orgzenodo.org For instance, a gradient method using a phosphate (B84403) buffer (pH 2.5) and acetonitrile/methanol has been successfully developed for hydralazine and its related substances. semanticscholar.orgresearchgate.net UV detection is commonly employed, with wavelengths set between 230 nm and 262 nm to monitor the elution of the compounds. semanticscholar.orgzenodo.org These methods are validated for linearity, accuracy, precision, and robustness, ensuring their suitability for routine quality control analysis. semanticscholar.orgresearchgate.net

Table 1: Exemplary HPLC Conditions for Analysis of Hydralazine Analogs

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) | ijnrd.orgsemanticscholar.org |

| Mobile Phase | A: 0.1% Orthophosphoric acid or Phosphate buffer (pH 2.5) B: Acetonitrile and/or Methanol | ijnrd.orgsemanticscholar.org | | Detection | UV at 230-254 nm | semanticscholar.org | | Flow Rate | 1.0 mL/min | semanticscholar.org | | Temperature | 30°C | semanticscholar.org |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) offers a simpler, more cost-effective, and rapid method for the qualitative analysis and purity checks of this compound. This technique involves spotting the sample on a plate coated with a stationary phase, such as silica (B1680970) gel 60 F254, and developing it in a chamber with a suitable mobile phase. nih.gov For related compounds, a mobile phase system such as methanol, ethyl acetate, and ammonia (B1221849) has been utilized. nih.gov After development, the separated spots are visualized under UV light. While primarily qualitative, densitometric TLC can be employed for quantitative analysis by measuring the reflectance or fluorescence of the spots. nih.govresearchgate.net This method is particularly useful for monitoring the progress of chemical reactions or for rapid screening of multiple samples.

Gas Chromatography (GC) for Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in this compound. This can include residual solvents from the manufacturing process or specific volatile degradation products. For instance, GC can be used to quantify volatile impurities like pyridine. For the analysis of non-volatile compounds like hydralazine in biological samples, derivatization is often required to increase their volatility and thermal stability. rroij.comresearchgate.net A common derivatization agent is 2,4-pentanedione, which reacts with the hydrazine (B178648) moiety. rroij.com The resulting derivative can then be analyzed by GC, often with a nitrogen-selective detector (NSD) or a flame ionization detector (FID) for sensitive and specific detection. rroij.com

Spectroscopic Characterization Methods

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a straightforward and widely used method for the quantification of this compound in bulk and pharmaceutical dosage forms. zenodo.orgscirp.org The method is based on the principle that the molecule absorbs light in the UV-Vis region due to its chromophoric structure. In aqueous solutions, hydralazine hydrochloride exhibits absorption maxima typically between 262 nm and 314 nm. zenodo.orgamazonaws.com

To enhance sensitivity and specificity, derivatization with a chromophoric agent can be employed. This reaction creates a new, colored product with a maximum absorption band at a longer wavelength, often in the visible region, which minimizes interference from excipients. scirp.orgscirp.org For example, a method involving the formation of an ion-pair complex between hydralazine and Bromophenol blue results in a yellow-colored chromogen with a maximum absorbance at 416 nm. scirp.orgscirp.org Such methods are validated according to ICH guidelines and demonstrate good linearity, accuracy, and precision. zenodo.orgscirp.org

Table 2: UV-Vis Spectrophotometric Data for Hydralazine Analysis

| Method | Reagent/Solvent | λmax (nm) | Linear Range (µg/mL) | Source(s) |

|---|---|---|---|---|

| Direct | Distilled Water | 262 | 2-20 | zenodo.org |

| Direct | Distilled Water | 314 | 7-42 | amazonaws.com |

| Ion-Pair Formation | Bromophenol Blue | 416 | 10-50 | scirp.orgscirp.org |

| Oxidative Coupling | N-bromosuccinamide & Congo red | 590 | 0.5-30 | researchgate.net |

Mass Spectrometry (MS) for Structural Elucidation and Degradation Product Identification

Mass Spectrometry (MS) is a critical tool for the structural elucidation of this compound and the identification of its degradation products and metabolites. When coupled with a chromatographic separation technique like HPLC or UPLC (Ultra-Performance Liquid Chromatography), it becomes a highly sensitive and specific method (LC-MS). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its related substances. researchgate.net

In degradation studies, LC-MS/MS is used to identify byproducts formed under stress conditions such as heat, light, and humidity. The fragmentation patterns observed in the MS/MS spectra provide valuable structural information about the degradation products. For instance, studies on hydralazine derivatives have used electrospray ionization (ESI) MS to investigate the formation of different ion types, which aids in understanding the molecule's behavior in the mass spectrometer. researchgate.net This information is crucial for establishing the degradation pathways of this compound and ensuring the stability and safety of the drug substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

The ¹H NMR spectrum of a compound like Oxdralazine would reveal distinct signals for each unique proton environment. For instance, aromatic protons on the pyridazine (B1198779) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about adjacent protons. Protons of the hydrazinyl group and any aliphatic chains would resonate at higher field strengths.

Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's electronic environment. Aromatic and heteroaromatic carbons would appear in the range of 120-160 ppm, while aliphatic carbons would be found at higher field strengths. The presence of the dihydrochloride salt would also influence the chemical shifts of nearby nuclei due to changes in electron density upon protonation.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure. COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the molecule. HSQC and HMBC experiments correlate proton signals with their directly attached (one-bond) and long-range (two- or three-bond) carbon atoms, respectively, providing definitive evidence for the connectivity of the molecular framework. Although detailed 2D NMR studies on this compound are not published, the application of these techniques is standard practice for structural elucidation in pharmaceutical research. sphinxsai.com

Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Hydralazine Hydrochloride

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 8.5 | m | Aromatic protons |

| ¹H | 9.0 - 10.0 | br s | NH/NH₂ protons |

| ¹³C | 120 - 140 | Aromatic C-H | |

| ¹³C | 145 - 160 | Aromatic C-N/C-C |

Note: This table is illustrative and based on general knowledge of similar structures and data for Hydralazine hydrochloride. researchgate.netzenodo.orgresearchgate.net Actual chemical shifts for this compound may vary.

Methodological Validation for Research Applications

The validation of analytical methods is a critical process in pharmaceutical research to ensure that the chosen method is reliable, reproducible, and fit for its intended purpose. For this compound, this would involve a comprehensive evaluation of several key parameters as stipulated by international guidelines. While specific validation data for this compound is scarce, studies on the analogous compound Hydralazine hydrochloride provide a robust framework for the expected validation parameters. sphinxsai.comscirp.org

Linearity and Range Determination

Linearity studies are performed to demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range. For the analysis of this compound, this would typically involve preparing a series of standard solutions at different concentrations and measuring their response using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). The data is then plotted as response versus concentration, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.99) is generally required to establish linearity. sphinxsai.com

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Table 2: Exemplary Linearity and Range Data from a Validated HPLC Method for Hydralazine Hydrochloride

| Parameter | Value | Source |

| Linearity Range | 50 - 150% of working concentration | sphinxsai.com |

| Correlation Coefficient (R²) | > 0.998 | sphinxsai.com |

Precision and Accuracy Assessment

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined by recovery studies. scirp.org

For this compound, precision would be assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). Accuracy would be evaluated by spiking a placebo matrix with known amounts of this compound at different concentration levels and calculating the percentage recovery.

Table 3: Representative Precision and Accuracy Data from Hydralazine Hydrochloride Validation Studies

| Validation Parameter | Acceptance Criteria | Typical Reported Value for Hydralazine HCl | Source |

| Repeatability (RSD%) | ≤ 2% | < 2% | scirp.org |

| Intermediate Precision (RSD%) | ≤ 2% | < 2% | scirp.org |

| Accuracy (Recovery %) | 98.0 - 102.0% | 98.94 - 99.50% | scirp.org |

Application of Isotopically Labeled Standards in Quantitative Analysis

The use of stable isotopically labeled (SIL) internal standards is the gold standard in quantitative bioanalysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov A SIL internal standard is a version of the analyte in which one or more atoms have been replaced by their heavy isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).

For the quantitative analysis of this compound in biological matrices such as plasma or tissue homogenates, an isotopically labeled version of Oxdralazine would be the ideal internal standard. For example, Oxdralazine-d₄ or ¹³C-labeled Oxdralazine could be synthesized and used. These standards have nearly identical physicochemical properties to the unlabeled analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. nih.gov This co-behavior allows for the correction of variability during sample preparation, injection, and ionization, leading to highly accurate and precise quantification. scispace.com

The use of deuterated standards such as Hydralazine-d4 and Hydralazine-d5 has been documented for the quantitative analysis of Hydralazine. medchemexpress.commedchemexpress.com This approach significantly improves the robustness and reliability of bioanalytical methods, which is crucial for pharmacokinetic and metabolic studies of this compound. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Investigations of Oxdralazine Dihydrochloride

Molecular Docking and Simulation Studies of Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.netcumhuriyet.edu.tr This method is instrumental in understanding the binding mechanism and affinity of a drug molecule like Oxdralazine (B102505). The process involves placing the three-dimensional structure of Oxdralazine into the binding site of a target protein and using a scoring function to estimate the binding energy. researchgate.netcumhuriyet.edu.tr While the precise molecular targets of Oxdralazine are not fully elucidated, its vasodilatory effects suggest potential interactions with proteins involved in blood pressure regulation, such as endothelin-1 (B181129) or enzymes like angiotensin-converting enzyme (ACE). cumhuriyet.edu.trplos.org

Following docking, molecular dynamics (MD) simulations are often employed to analyze the dynamic behavior and stability of the ligand-receptor complex over time. plos.orgnih.govnih.gov MD simulations provide a more realistic physiological environment, allowing researchers to observe the flexibility of both the ligand and the protein, the stability of key interactions (like hydrogen bonds), and conformational changes that occur upon binding. nih.govdiva-portal.org For Oxdralazine, an MD simulation could confirm the stability of its pose within a target's active site, validating the docking results and providing a deeper understanding of the interaction dynamics at an atomic level. plos.orgnih.gov The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories can reveal the stability of the complex and the flexibility of protein residues at the binding site, respectively. nih.gov

Interactive Table 1: Hypothetical Molecular Docking Results of Oxdralazine with a Vasodilatory Target Protein

This table presents a hypothetical summary of a molecular docking study, illustrating the type of data generated. The binding energy (S-score) indicates the affinity of the ligand for the target, with more negative values suggesting stronger binding. plos.org The interacting residues are specific amino acids in the protein's binding pocket that form key bonds with the drug.

| Parameter | Value/Description |

| Target Protein | Endothelin-1 (ET-1) |

| Docking Software | AutoDock Vina |

| Binding Energy (kcal/mol) | -8.2 |

| Key Interacting Residues | LYS 97, LYS 161, ASN 158 |

| Types of Interactions | Hydrogen Bonding, Van der Waals Forces, Electrostatic Interactions. nih.gov |

| RMSD (Å) | 1.8 (indicates a stable binding pose). researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are powerful tools for predicting the activity of newly designed analogs, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening. nih.govmdpi.com

The development of a QSAR model for Oxdralazine would begin with a set of its structural analogs, for which the biological activity (e.g., antihypertensive effect) has been experimentally determined. For each analog, a series of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical properties: such as the octanol/water partition coefficient (LogP) and topological polar surface area (TPSA). nih.gov

Electronic properties: related to the distribution of electrons in the molecule.

Steric or 3D properties: which describe the three-dimensional shape of the molecule.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build an equation that links these descriptors to the observed biological activity. ijnrd.org The resulting model can be used to predict the activity of new, unsynthesized Oxdralazine analogs, allowing chemists to prioritize the synthesis of compounds with the highest predicted potency. mdpi.comresearchgate.net For Oxdralazine, which features a 3-hydrazinopyridazine core and a bis(2-hydroxyethyl)amino group, QSAR could be used to explore how modifications to these functional groups impact its vasodilatory activity. ethernet.edu.et

Interactive Table 2: Hypothetical QSAR Model for Oxdralazine Analogs

This table illustrates a hypothetical dataset for a QSAR study. It shows different analogs of Oxdralazine with modifications at a hypothetical position 'R'. The model uses descriptors like LogP and TPSA to predict biological activity (IC50).

| Compound ID | R-Group Modification | LogP | TPSA (Ų) | Predicted IC50 (nM) |

| Oxdralazine | -N(CH₂CH₂OH)₂ | -0.5 | 83.55 | 50 |

| Analog-1 | -N(CH₃)₂ | 0.8 | 45.21 | 120 |

| Analog-2 | -NH(CH₂CH₂OH) | -0.1 | 63.32 | 75 |

| Analog-3 | -OCH₃ | 1.2 | 38.69 | 250 |

| Analog-4 | -Cl | 1.5 | 29.43 | 400 |

Predictive Modeling of Biological Pathway Modulation

Modern computational systems biology integrates diverse datasets ('omics' data) to model and predict how a chemical compound can affect entire biological pathways. mdpi.comresearchgate.net This approach moves beyond a single-target perspective to provide a holistic view of a drug's mechanism of action within a complex cellular network. nih.gov For Oxdralazine, such models can predict its influence on signaling pathways critical to blood pressure control.

By analyzing gene expression data (transcriptomics) and protein level changes (proteomics) from cells or tissues treated with Oxdralazine, computational tools can identify significantly altered biological pathways. mdpi.com Pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) are used to map these changes onto known signaling networks. nih.govmdpi.com Given Oxdralazine's function as a vasodilator, predictive models would likely investigate its impact on pathways such as:

Vascular smooth muscle contraction: Modulating proteins involved in calcium signaling.

The Renin-Angiotensin System (RAS): Oxdralazine has been reported to affect plasma and kidney renin activities. ethernet.edu.et

Nitric Oxide (NO) signaling pathway: A key pathway in vasodilation.

Hypoxia-Inducible Factor (HIF-1) signaling: A pathway known to be modulated by the related compound hydralazine (B1673433). drugbank.commdpi.com

These predictive models can generate new hypotheses about the drug's mechanism and identify potential off-target effects or opportunities for combination therapies. nih.gov

Interactive Table 3: Predicted Modulation of Key Proteins in Hypertension-Related Pathways by Oxdralazine

This table presents a hypothetical summary of pathway analysis, indicating Oxdralazine's predicted effect on key proteins involved in blood pressure regulation.

| Pathway | Key Protein | Predicted Effect |

| Vascular Smooth Muscle Contraction | Myosin Light Chain Kinase (MLCK) | Inhibition |

| Renin-Angiotensin System | Renin | Downregulation ethernet.edu.et |

| HIF-1 Signaling Pathway | HIF-1α | Induction drugbank.com |

| Endothelin Signaling Pathway | Endothelin Receptor Type A (EDNRA) | Antagonism |

Conformational Analysis and Energetic Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a flexible molecule like Oxdralazine can adopt. researchgate.net One common method involves systematically rotating the single bonds within the molecule (specifically, the dihedral angles) and calculating the potential energy for each resulting geometry. researchgate.net This process generates an energetic landscape, which is a plot of energy versus the dihedral angle, revealing the most energetically favorable conformations. researchgate.net

For Oxdralazine, conformational analysis would be particularly important for understanding the flexibility of the bis(2-hydroxyethyl)amino side chain, as its orientation can significantly influence how the molecule fits into a receptor's binding site. Molecular dynamics simulations also contribute to this analysis by exploring the conformational space of the molecule in a simulated physiological environment over time. researchgate.netnih.gov These simulations reveal how the molecule transitions between different conformational states and the relative stability of these states, providing a dynamic picture of its energetic landscape. researchgate.net Understanding the preferred conformations of Oxdralazine is crucial for rational drug design and for interpreting the results of molecular docking studies. mdpi.com

Interactive Table 4: Hypothetical Conformational Analysis of Oxdralazine's Side Chain

This table shows a simplified conformational analysis for a key dihedral angle in the bis(2-hydroxyethyl)amino side chain of Oxdralazine. It lists the relative energies of different conformers.

| Dihedral Angle | Conformer Name | Relative Energy (kcal/mol) | Population (%) |

| C-C-N-C | Anti | 0 | 65 |

| C-C-N-C | Gauche (+) | 1.2 | 17.5 |

| C-C-N-C | Gauche (-) | 1.2 | 17.5 |

| N-C-C-O | Trans | 0.5 | 40 |

| N-C-C-O | Gauche | 0 | 60 |

Disposition and Metabolism Studies in Non Human Biological Models

Pharmacokinetic Assessment in In Vitro and Non-Human In Vivo Systems

The pharmacokinetic profile of a drug is essential for understanding its behavior in a biological system. nih.gov Animal models play a crucial role in the early assessment of drug-drug interaction potential and in elucidating the underlying mechanisms of action for a drug candidate. nih.gov When combined with in vitro systems, in vivo assessments in appropriate animal models can help verify the in vivo relevance of preclinical data and support the extrapolation to human clinical outcomes. nih.gov The selection of a suitable animal model is often based on the similarities in key physiological and biochemical parameters governing drug absorption, distribution, metabolism, and excretion (ADME) between the model and humans. nih.gov

Absorption and Permeability Studies

The Biopharmaceutics Classification System (BCS) utilizes the fraction of the dose absorbed (Fabs) to classify intestinal drug permeation. nih.gov In vitro models, such as Caco-2 cell monolayers, are commonly used to estimate intestinal permeability (Peff) and predict in vivo drug absorption. nih.gov

Distribution Patterns in Animal Tissues

Following administration, a drug's distribution to various tissues influences its efficacy and potential toxicity. Studies using radiolabeled hydralazine (B1673433) ([1-14C]hydralazine) in rats have shown that the compound or its metabolites can covalently bind to tissue proteins. nih.gov This binding was particularly notable in the aorta, lungs, and spleen. nih.gov The extent of binding to the aorta was observed to be influenced by the activity of microsomal enzymes. nih.gov

In dogs, the steady-state volume of distribution for hydralazine was found to be approximately 9 L/kg, a value similar to that observed in humans. nih.gov

Metabolic Profiling in Non-Human Enzymatic Systems

The metabolism of xenobiotics is a complex process primarily carried out by enzymes in the liver. nih.govnih.gov The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a majority of small molecule drugs. nih.gov However, other enzymes, such as aldehyde oxidase (AO), also play a significant role in drug metabolism. nih.gov

For hydralazine, both CYP enzymes and AO are implicated in its metabolism. nih.govnih.gov In vitro studies using human liver microsomes and hepatocytes have been employed to understand the contribution of these enzymes. nih.govnih.gov It is important to consider that microsome preparations may be contaminated with cytosolic components, potentially leading to an overestimation of the microsomal pathway's contribution to metabolism. nih.gov Species differences in enzyme expression can also impact the translation of preclinical data; for example, dogs lack the AOX1 gene. nih.gov

Table 1: Key Enzymes in the Metabolism of Related Compounds

| Enzyme Family | Specific Enzymes | Role in Metabolism |

| Cytochrome P450 (CYP) | CYP1, CYP2, CYP3 families | Major role in the oxidative metabolism of many drugs. nih.gov |

| Aldehyde Oxidase (AO) | AOX1 | Important for the metabolism of certain drugs, though its expression varies across species. nih.gov |

| N-acetyltransferases (NATs) | NAT1, NAT2 | Involved in acetylation, a key metabolic pathway for hydralazine. pharmgkb.org |

Excretion Pathways in Animal Models

The elimination of a drug and its metabolites from the body is a critical pharmacokinetic process. In rats, after a single dose of radiolabeled hydralazine, the primary route of elimination was found to be through the urine, with no unchanged drug being excreted. nih.gov This indicates extensive metabolism of the parent compound. nih.gov The metabolites are the primary substances excreted in the urine. pharmgkb.org

Investigation of Metabolic Pathways and Identification of Preclinical Metabolites

Understanding the metabolic pathways of a drug is crucial for identifying potentially active or toxic metabolites. nih.gov For hydralazine, extensive hepatic metabolism occurs, and several metabolic pathways have been identified. pharmgkb.org

One major pathway involves acetylation, which is catalyzed by N-acetyltransferase enzymes, particularly NAT2. pharmgkb.orgresearchgate.net This leads to the formation of metabolites such as 3-methyl-s-triazolo[3,4-a]phthalazine. nih.gov Another pathway involves the reaction with endogenous acids like pyruvic acid to form hydrazone metabolites. pharmgkb.org

In rats, the major urinary metabolites of hydralazine have been identified as 3-methyl-s-triazolo[3,4a]phthalazine and acid-labile conjugates of hydralazine and 1-hydrazinophthalazin-4-one. nih.gov Other minor metabolites include s-triazolo[3,4-a]-phthalazine, 3-hydroxymethyl-s-triazolo[3,4-a]-phthalazine, hydrazine (B178648), and phthalazin-1-one. nih.gov It is noteworthy that the phthalazine (B143731) ring appears to be metabolically stable. nih.gov

Table 2: Identified Preclinical Metabolites of the Related Compound Hydralazine in Rats

| Metabolite | Metabolic Pathway |

| 3-methyl-s-triazolo[3,4a]phthalazine | Acetylation nih.gov |

| Acid-labile conjugates of hydralazine | Conjugation nih.gov |

| 1-hydrazinophthalazin-4-one conjugates | Conjugation nih.gov |

| s-triazolo[3,4-a]-phthalazine | Minor metabolite nih.gov |

| 3-hydroxymethyl-s-triazolo[3,4-a]-phthalazine | Minor metabolite nih.gov |

| Hydrazine | Minor metabolite nih.gov |

| Phthalazin-1-one | Minor metabolite nih.gov |

Chemical Stability and Degradation Pathway Elucidation of Oxdralazine Dihydrochloride

Forced Degradation Studies and Stress Testing for Research Material

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance, which helps in developing stability-indicating analytical methods. globalresearchonline.netijnrd.org For a compound like Oxdralazine (B102505) dihydrochloride (B599025), this would involve exposing it to a range of harsh conditions to accelerate its decomposition.

Detailed research findings on the related compound, dihydralazine (B103709), show its sensitivity to high temperature, humidity, UV/Vis light, and pH levels at or above 7. nih.govresearchgate.net In studies on hydralazine (B1673433) hydrochloride, stress testing was conducted under acidic, basic, oxidative, thermal, and photolytic conditions to observe the extent of degradation. globalresearchonline.netijnrd.org

The typical conditions for performing forced degradation studies on this class of compounds are summarized below.

Table 1: Representative Stress Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Method | Duration & Temperature |

|---|---|---|

| Acid Hydrolysis | 1M HCl | Heated at 85°C for 60 minutes |

| Base Hydrolysis | 1M NaOH | Heated at 85°C for 60 minutes |

| Oxidative Degradation | 10% Hydrogen Peroxide | Heated at 85°C for 60 minutes |

| Thermal Degradation | Hot Air Oven | 105°C for 24 hours |

| High Temperature & Humidity | Climate Chamber | 70°C and 80% Relative Humidity for 2 months |

This table is interactive. Data is based on studies of related compounds like hydralazine and dihydralazine. nih.govijnrd.org

In solid-state studies of the related compound dihydralazine, exposure to high temperature and humidity (70°C / 80% RH) for two months resulted in significant degradation (22.01%). nih.gov Hydralazine hydrochloride was found to be more susceptible to degradation than other compounds it was tested with under acidic, basic, oxidative, and thermal stress. globalresearchonline.net

Identification and Characterization of Degradation Products

Following forced degradation, the resulting products are identified and characterized using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating the degradation products from the parent drug. globalresearchonline.netresearchgate.net Further characterization is often achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the degradants and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their definitive structures. nih.govresearchgate.net

For Oxdralazine, analysis would likely be performed using methods such as UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) to identify byproducts. Studies on its analogue, hydralazine hydrochloride, which formed degradation products under heat and humidity stress, utilized LC-MS for initial assessment and preparative-LC for isolation of the degradants for structural analysis. researchgate.netresearchgate.net

Some degradation products that have been identified for closely related compounds are listed below.

Table 2: Identified Degradation Products in Related Hydralazine Compounds

| Parent Compound | Degradation Product | Analytical Method(s) |

|---|---|---|

| Dihydralazine | (phenylmethyl)hydrazine | LC-DAD, LC-MS |

| Hydralazine Hydrochloride | s-triazolo [3,4-α] phthalazine (B143731) | LC-MS, NMR |

| Hydralazine Hydrochloride | Hydralazine lactosone ring-opened adduct | LC-MS, NMR |

This table is interactive. Data is based on studies of related compounds. nih.govresearchgate.net

Kinetic Studies of Compound Stability in Various Experimental Conditions

Kinetic studies are performed to determine the rate at which a compound degrades under various conditions, providing valuable information about its shelf-life and optimal storage conditions. nih.gov The degradation of the related compound dihydralazine has been shown to follow first-order kinetics. nih.govresearchgate.net

The stability of this class of compounds is significantly influenced by pH. For instance, dihydralazine was found to be stable in acidic conditions but degraded completely in a strongly alkaline environment (1 M NaOH). nih.gov Its degradation was also notable in buffers with pH values of 4, 7, and 10. nih.gov When reconstituted in different intravenous fluids, hydralazine hydrochloride showed greater stability in 0.9% sodium chloride injection compared to 5% dextrose injection. nih.gov In the dextrose solution, a 5% loss of potency occurred in less than an hour, whereas in the sodium chloride solution, the loss of potency was 8% after two days at room temperature. nih.gov

The stability of oral solutions of hydralazine hydrochloride has also been evaluated, showing that at a concentration of 10 mg/mL, it remained stable for at least 63 days at room temperature. ijpsr.info

Table 3: Kinetic Stability of the Related Compound Dihydralazine in Solution

| Condition | Degradation | Time/Temp |

|---|---|---|

| 1 M NaOH | 100% | - |

| pH 10 Buffer | 74.98% | - |

| pH 7 Buffer | 38.54% | - |

| pH 4 Buffer | 5.50% | - |

| 1 M HCl | Stable | - |

This table is interactive. Data is based on studies of dihydralazine. nih.gov

Future Perspectives and Emerging Research Avenues for Oxdralazine Dihydrochloride

Exploration of Novel Chemical Modifications for Targeted Probes

The development of targeted chemical probes is a cornerstone of modern pharmacology, enabling the precise identification of a drug's molecular targets and its distribution within biological systems. The chemical structure of Oxdralazine (B102505), 3-(bis(2-hydroxyethyl)amino)-6-hydrazino-pyridazine, contains reactive functional groups, namely the hydrazino and secondary amine moieties, that are amenable to synthetic modification. ontosight.ai These sites serve as ideal handles for conjugating various reporter tags.

Future research should focus on synthesizing a panel of Oxdralazine derivatives to create a versatile toolkit of chemical probes. Modifications could include the attachment of:

Fluorophores: To visualize the compound's subcellular localization and accumulation in specific tissues or cell types via fluorescence microscopy.

Biotin Tags: To facilitate affinity purification of binding partners (i.e., target proteins) from cell lysates for subsequent identification by mass spectrometry.

Photo-affinity Labels (PALs): To enable covalent cross-linking of Oxdralazine to its molecular target(s) upon photoactivation, providing a robust method for target identification.

Click Chemistry Handles: Incorporating alkyne or azide (B81097) groups would allow for facile and specific bio-orthogonal ligation to a wide array of reporter molecules in complex biological environments.

Similar approaches have been applied to other heterocyclic scaffolds in medicinal chemistry to elucidate their mechanisms of action. mdpi.com For Oxdralazine, whose parent class of hydrazinophthalazines has a mechanism that is not fully resolved, such probes would be invaluable. ontosight.aiwikipedia.org

Table 1: Potential Chemical Modifications of Oxdralazine for Targeted Probe Development

| Modification Type | Functional Group Attached | Resulting Probe Type | Primary Research Application |

| Fluorescence Tagging | Dansyl chloride, Fluorescein isothiocyanate (FITC) | Fluorescent Probe | Real-time imaging of drug distribution in live cells; colocalization studies with known organelle markers. |

| Affinity Tagging | Biotin, Desthiobiotin | Affinity-Based Probe | Pull-down assays to isolate and identify direct protein binding partners from cell or tissue extracts. |

| Photo-cross-linking | Benzophenone, Arylazide | Photo-affinity Probe | Covalent labeling and unambiguous identification of molecular targets in situ or in vitro. |

| Bio-orthogonal Handle | Terminal Alkyne, Azide | "Clickable" Probe | Two-step target identification; allows for tagging with various reporters after initial biological interaction. |

Integration with Advanced Biological Screening Platforms for Mechanistic Insights

To decipher the precise mechanism of action of Oxdralazine beyond its known role as a vasodilator, its integration with advanced biological screening platforms is essential. ontosight.ai High-throughput screening (HTS) and high-content screening (HCS) can provide unbiased, large-scale data on the compound's biological effects.

A library of chemically modified Oxdralazine analogues could be screened against diverse cellular models, such as primary vascular smooth muscle cells, endothelial cells, or engineered cell lines expressing specific reporter genes.

High-Content Screening (HCS): This image-based analysis can simultaneously measure multiple phenotypic parameters. Oxdralazine and its derivatives could be screened to assess their impact on cell morphology, viability, cytoskeletal rearrangement, and, crucially, intracellular calcium signaling. The related compound hydralazine (B1673433) is known to interfere with calcium transport, and HCS could pinpoint the specifics of this action for Oxdralazine. nih.govdrugbank.com

Transcriptomic and Proteomic Screening: Modern "-omics" approaches can reveal global changes in gene and protein expression following treatment with Oxdralazine. A transcriptome-based approach has been successfully used to identify vasodilators from herbal components, a strategy that could be directly applied here. frontiersin.org This could uncover novel signaling pathways modulated by the compound, potentially linking its vasodilatory effect to unexpected cellular processes like the HIF-1α pathway, which is influenced by hydralazine. drugbank.com

These screening funnels would generate a wealth of data, moving beyond the traditional view of Oxdralazine as a simple vasodilator and building a comprehensive map of its cellular interactions.

Table 2: Application of Advanced Screening Platforms for Oxdralazine Research

| Screening Platform | Data Generated | Mechanistic Questions Addressed |

| High-Content Analysis (HCA) | Multiparametric phenotypic data (e.g., cell shape, organelle health, protein localization, Ca²⁺ flux) | What are the specific cellular phenotypes induced by Oxdralazine? Does it affect specific subcellular compartments or signaling events? |

| Kinase Profiling | Inhibition profile against a broad panel of human kinases | Does Oxdralazine or its derivatives act as kinase inhibitors, suggesting a role in signal transduction pathways? |

| Transcriptome Profiling (RNA-Seq) | Global gene expression changes | Which genes and signaling pathways are up- or down-regulated by Oxdralazine treatment? |

| Quantitative Proteomics (e.g., SILAC, TMT) | Global changes in protein abundance and post-translational modifications | What is the impact of Oxdralazine on the cellular proteome? Does it induce changes in protein phosphorylation or acetylation? |

Application in Chemical Biology Tools for Pathway Dissection

The insights gained from targeted probes and advanced screening can be harnessed to develop sophisticated chemical biology tools for dissecting specific cellular pathways. The goal is to transition from identifying what Oxdralazine binds to, to understanding how that binding event translates into a physiological effect.

Activity-Based Protein Profiling (ABPP): If a specific enzyme family (e.g., hydrolases, kinases) is identified as a target class for Oxdralazine, ABPP probes can be designed. These probes are based on the Oxdralazine scaffold but incorporate a reactive "warhead" that covalently modifies the active site of target enzymes, allowing for their activity to be read out in a native biological system.

Targeted Degraders (PROTACs): In a more ambitious avenue, the Oxdralazine scaffold could be developed into a Proteolysis-Targeting Chimera (PROTAC). If a specific target protein is validated, Oxdralazine could be linked to an E3 ligase-recruiting ligand. The resulting PROTAC would induce the targeted degradation of the protein of interest, allowing researchers to study the functional consequences of its removal with high temporal and spatial resolution.

"Bump-and-Hole" Approach: To validate a specific protein target, a "bumped" Oxdralazine analog with a bulky chemical group could be synthesized. This analog would be designed to fit only into a reciprocally "holed" (mutated) version of the target protein, creating an exclusive ligand-protein pair. This would allow researchers to control the activity of the target protein specifically with the modified Oxdralazine, dissecting its precise role in a signaling cascade without off-target effects.

By employing these advanced strategies, Oxdralazine can be transformed from a historical drug candidate into a precision tool for interrogating the complex signaling networks that underpin vascular biology and disease.

Table 3: Oxdralazine-Derived Chemical Biology Tools for Pathway Analysis

| Chemical Biology Tool | Principle | Potential Pathway for Dissection | Scientific Utility |

| Activity-Based Probe | Covalent modification of active enzymes based on the Oxdralazine scaffold. | Unknown hydrolase or transferase pathways involved in vascular tone. | Functional profiling of enzyme families targeted by Oxdralazine in native proteomes. |

| Oxdralazine-based PROTAC | Hijacking the ubiquitin-proteasome system to induce degradation of a specific target. | HIF-1α pathway, ion channels, or other validated targets. drugbank.com | Elucidating the physiological role of a target protein by observing the effects of its acute removal. |

| "Bump-and-Hole" Pair | A sterically modified Oxdralazine analog designed to bind exclusively to a mutated target protein. | Specific calcium channels or other proteins implicated in vasodilation. nih.govdrugbank.com | Unambiguously validating a direct target and dissecting its function with minimal off-target interference. |

Q & A

Q. How can deuterated analogs improve pharmacokinetic studies?

Q. What assays quantify oxidative degradation products under stress conditions?

- Methodology : Expose Oxdralazine to heat, light, and humidity. Analyze degradation via UPLC-QTOF-MS to identify byproducts. Compare with known hydralazine degradation pathways (e.g., hydrazine formation) .

Q. How do formulation parameters influence bioavailability in preclinical models?

- Methodology : Compare oral bioavailability in rodents using nanoemulsions vs. solid dispersions. Measure Cₘₐₓ and AUC via serial blood sampling. Correlate with in vitro permeability (Caco-2 assays) .

Contradiction Management & Best Practices

Q. How to address discrepancies in toxicity profiles between in vitro and in vivo studies?

Q. What metadata standards ensure reproducibility in cellular assays?

- Methodology : Follow MIACARM guidelines to document experimental conditions (e.g., cell passage number, assay temperature). Use structured databases to track batch-to-batch variability in compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.